4-(Adamantan-1-yl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Adamantan-1-yl)butanenitrile is an organic compound that features an adamantane moiety attached to a butanenitrile group. Adamantane is a highly stable, diamondoid structure known for its rigidity and unique chemical properties. The incorporation of adamantane into various chemical structures often imparts enhanced stability and interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)butanenitrile typically involves the reaction of adamantane derivatives with appropriate nitrile precursors. One common method involves the alkylation of adamantane with a butanenitrile derivative under acidic or basic conditions. For instance, the reaction of 1-bromoadamantane with butanenitrile in the presence of a strong base like sodium hydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Adamantan-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The adamantane moiety can participate in substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
4-(Adamantan-1-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to cross biological membranes.
Industry: Utilized in the production of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of 4-(Adamantan-1-yl)butanenitrile in biological systems is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane moiety can enhance the compound’s ability to penetrate cell membranes, while the nitrile group may interact with specific molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and use in antiviral drugs like amantadine.
1-Adamantylamine: A derivative with a primary amine group, used in medicinal chemistry.
Adamantanone: An oxidized form of adamantane, used in organic synthesis.
Uniqueness
4-(Adamantan-1-yl)butanenitrile is unique due to the presence of both the adamantane and nitrile functionalities, which impart distinct chemical and biological properties. Its stability, rigidity, and potential biological activities make it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1-adamantyl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c15-4-2-1-3-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-3,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBGBUNCSRXRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.